molecular formula C6H8BrN3 B15147148 3-Bromo-2-hydrazinyl-6-methylpyridine

3-Bromo-2-hydrazinyl-6-methylpyridine

Cat. No.: B15147148
M. Wt: 202.05 g/mol
InChI Key: WNUAXTJBNFTERZ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinyl-6-methylpyridine: is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrazination or bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2-hydrazinyl-6-methylpyridine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced forms like hydrazine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Biological Activity

3-Bromo-2-hydrazinyl-6-methylpyridine is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C6H8BrN3C_6H_8BrN_3. The presence of bromine and hydrazine functional groups suggests potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety can participate in nucleophilic reactions, potentially leading to enzyme inhibition or modulation of signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : It could affect pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Cytotoxicity : Potential cytotoxic effects on cancer cell lines have been observed, indicating possible applications in cancer therapy.

Case Studies

  • Cytotoxicity in HepG2 Cells
    • A study investigated the compound's effects on HepG2 liver cancer cells. Results showed a significant reduction in cell viability, suggesting that this compound may induce apoptosis through mitochondrial pathways.
  • Antibacterial Activity
    • Another study assessed the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in HepG2 cells
AntimicrobialModerate activity against bacteria

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Signaling PathwaysModulation of apoptosis-related pathways

Research Findings

Several studies have highlighted the importance of the hydrazine group in enhancing the biological activity of pyridine derivatives. The structural modifications in this compound contribute to its unique interaction profile with biological targets.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WNUAXTJBNFTERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)NN

Origin of Product

United States

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